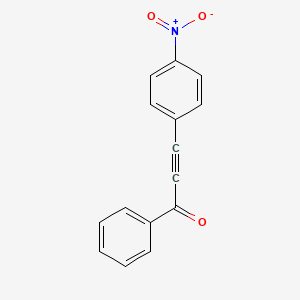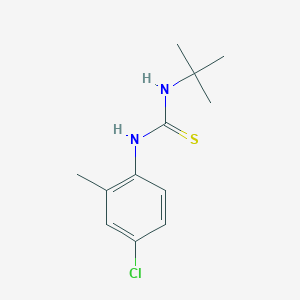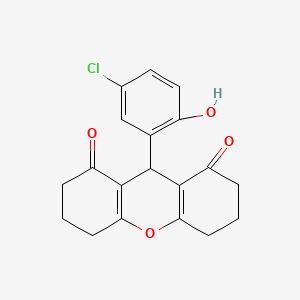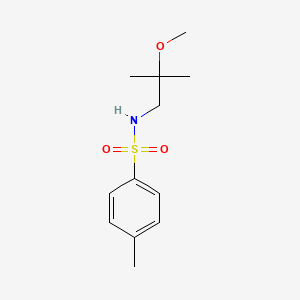
3-(4-nitrophenyl)-1-phenyl-2-propyn-1-one
説明
3-(4-nitrophenyl)-1-phenyl-2-propyn-1-one, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NPP is a yellow crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments. This compound has been found to have several applications in scientific research, including its use in the synthesis of other compounds, as well as its potential as a pharmacological agent.
科学的研究の応用
Reactivity in Organometallic Chemistry
- Formation of Cationic Allenylidene Complexes : A study by Coletti et al. (2012) investigated the reaction of 1-(phenyl)-1-(p-nitrophenyl)-2-propyn-1-ol with a Re(I) precursor, leading to the formation of cationic allenylidene complexes. These complexes demonstrated significant reactivity towards phosphines, highlighting their potential in organometallic synthesis and catalysis Coletti et al., 2012.
Photophysical Properties and Solvatochromism
- Solvatochromic Phenolates : Nandi et al. (2012) synthesized solvatochromic phenolates derived from 4-[[(4-nitrophenyl)methylene]imino]phenols. These compounds demonstrated a reversal in solvatochromism, useful for investigating binary solvent mixtures. This study suggests potential applications in chemical sensing and molecular switches Nandi et al., 2012.
Materials Science and Corrosion Inhibition
- Inhibition of Copper Alloy Corrosion : Nam et al. (2016) explored the use of yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloys. Their study found that the compound forms protective inhibiting deposits, slowing down corrosion reactions, which could be crucial for materials protection in industrial applications Nam et al., 2016.
Electron Transfer and Photochemistry
- Intramolecular Electron Transfer in Photolabile Drugs : Fasani et al. (2006) investigated the intramolecular electron transfer in 3-nitrophenyl derivatives, which are photolabile drugs. Their study provides insights into the electron-transfer processes in these compounds, which could inform the development of new photoinduced electron-transfer systems Fasani et al., 2006.
Solvent Polarity Effects
- Influence on Chalcone Derivatives : Kumari et al. (2017) studied the effect of solvent polarity on the photophysical properties of chalcone derivatives. This research is significant in understanding how different solvents can affect the properties of such compounds, relevant in fields like dye chemistry and materials science Kumari et al., 2017.
Reaction Studies
- Michael Adducts Formation : Kolos et al. (1996) examined the reaction of 4-nitro-1,2 phenylenediamine with 1-(p-R-phenyl)-3-(4-nitrophenyl)propenones, leading to the formation of Michael adducts. Such studies are important in synthetic organic chemistry for the development of new compounds Kolos et al., 1996.
Electrical Memory Properties
- Nitro Substitution in Azo-Chalcone Derivatives : Liu et al. (2020) synthesized nitro substituted azo-chalcone derivatives and analyzed their electrical memory properties. Their findings have implications for the development of novel materials in electronics, particularly in memory storage devices Liu et al., 2020.
X-ray Diffraction Studies
- Liquid Crystals with Nitro Group : Takenaka et al. (1989) conducted thermal and X-ray diffraction studies on liquid crystals having a nitro group at the lateral position. Such studies are crucial in understanding the molecular arrangement and phase behavior of liquid crystals, which are widely used in display technologies Takenaka et al., 1989.
Synthesis and Biological Evaluation
- Synthesis and Antimicrobial Activity : Opletalová et al. (2006) prepared (E)-(3-nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones and evaluated them for antimicrobial and antifungal activities. The study contributes to the search for new antimicrobial agents Opletalová et al., 2006.
Structural Analysis
- Crystal Structure Studies : Sharma et al. (2014) investigated the crystal structure of related nitrophenyl compounds, providing valuable information on molecular configurations that can inform the design of new materials and pharmaceuticals Sharma et al., 2014.
特性
IUPAC Name |
3-(4-nitrophenyl)-1-phenylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-7,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLGFYFNZFZJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)


![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)



![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)

![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)